6-{[2-(pentachlorophenoxy)ethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione
Beschreibung
6-{[2-(Pentachlorophenoxy)ethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic 1,2,4-triazine derivative characterized by a pentachlorophenoxyethylthio substituent at the 6-position of the triazine-dione core.
Eigenschaften
IUPAC Name |
6-[2-(2,3,4,5,6-pentachlorophenoxy)ethylsulfanyl]-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl5N3O3S/c12-3-4(13)6(15)8(7(16)5(3)14)22-1-2-23-10-9(20)17-11(21)19-18-10/h1-2H2,(H2,17,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAJAEWNNQVGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=O)NC1=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-{[2-(pentachlorophenoxy)ethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione (CAS Number: 307508-87-8) is a derivative of the 1,2,4-triazine family, which has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H6Cl5N3O3S
- Molecular Weight : 404.56 g/mol
- DAAO Inhibition : The compound has been noted for its ability to inhibit d-amino acid oxidase (DAAO), an enzyme involved in the metabolism of d-amino acids. This inhibition can lead to increased levels of d-serine, a neuromodulator implicated in various neurological processes .
- Antimicrobial Properties : Compounds within the triazine family have exhibited antimicrobial activity against various pathogens. The presence of the pentachlorophenoxy group enhances this activity by increasing lipophilicity and membrane permeability .
- Anticancer Effects : Research indicates that derivatives of triazine compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .
1. DAAO Inhibition Studies
In a study evaluating a series of triazine derivatives, it was found that certain compounds demonstrated IC50 values in the low nanomolar range for DAAO inhibition. Specifically, this compound showed promising results in enhancing d-serine levels when co-administered with d-serine in murine models .
2. Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several triazine derivatives against common bacterial strains. The compound exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like chloramphenicol .
3. Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 μM and 27.3 μM respectively. These findings suggest that the compound may serve as a potential chemotherapeutic agent .
Data Table: Biological Activities Summary
Vergleich Mit ähnlichen Verbindungen
Table 1: DAAO Inhibitory Activity of Selected Triazine-dione Derivatives
| Compound | Substituent at 6-Position | Relative Potency | Reference |
|---|---|---|---|
| 11e | Flexible linker with phenyl group | High | |
| 19e | Branched methyl group at linker | Low | |
| 19f | 2,2-Difluoro-2-phenylethyl group | Moderate |
Anticonvulsant Agents
Triazine-dione derivatives with 2-amino-substituted phenyl groups exhibit anticonvulsant activity. For example:
- 6-(2-Amino-substituted phenyl)-4-(substituted phenyl) derivatives: These compounds showed efficacy in preclinical models, likely via modulation of GABAergic signaling or sodium channel blockade .
Table 2: Physicochemical Properties of Anticonvulsant-Related Triazine-diones
| Compound | Molecular Formula | Melting Point | Solubility | Reference |
|---|---|---|---|---|
| Lamotrigine Impurity D | C₉H₅Cl₂N₃O₂ | >300°C | Slightly soluble |
Key Structural and Functional Insights
- Substituent Flexibility : Linear linkers (e.g., in 11e) enhance enzyme inhibition, while branched groups (e.g., 19e) reduce activity .
- Electron-Withdrawing Groups : Fluorine substituents (e.g., in 19f) improve metabolic stability without significant steric interference .
- Aromatic Moieties : Dichlorophenyl or nitrofuryl groups enhance biological activity by interacting with hydrophobic pockets in target proteins .
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards .
- Structural Confirmation:
Advanced: What mechanistic studies can elucidate the compound’s reactivity in biological systems?
Methodological Answer:
- Enzyme Inhibition Assays: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Measure IC₅₀ values and compare with known inhibitors .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes. Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .
- Metabolite Identification: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .
Q. Table 2: Key Biological Assay Parameters
| Assay Type | Experimental Design | Key Metrics | Reference |
|---|---|---|---|
| Cytotoxicity | MTT assay (48h exposure) | IC₅₀, selectivity index | |
| Enzyme Kinetics | Michaelis-Menten analysis | Km, Vmax, Ki |
Advanced: How should researchers design environmental fate studies for this compound?
Methodological Answer:
- Degradation Pathways: Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 5–9) experiments. Monitor degradation products using GC-MS or LC-HRMS .
- Bioaccumulation: Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish). Measure bioconcentration factors (BCF) in liver and adipose tissues .
- Soil Mobility: Perform column leaching tests with varying soil pH (4–8). Quantify compound retention via SPE-LC/MS .
Advanced: How can conflicting data on bioactivity be resolved?
Methodological Answer:
- Replication: Repeat assays in triplicate across independent labs to rule out technical variability .
- Multi-Method Validation: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzyme activity assays) .
- Meta-Analysis: Aggregate data from similar triazine derivatives to identify structure-activity trends. Use statistical tools (e.g., PCA) to resolve outliers .
Basic: What analytical controls are critical for reproducibility?
Methodological Answer:
- Internal Standards: Use deuterated analogs (e.g., d₅-pentachlorophenol) in LC-MS to correct for matrix effects .
- Blank Samples: Include solvent and reagent blanks in every batch to detect contamination .
- Reference Materials: Compare spectral data with published triazine-dione derivatives (e.g., CAS 661463-79-2) .
Advanced: What strategies mitigate toxicity risks during handling?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
